molecular formula C16H13N3OS B2964650 (E)-N-(4-(1H-pyrazol-3-yl)phenyl)-3-(thiophen-2-yl)acrylamide CAS No. 1211944-19-2

(E)-N-(4-(1H-pyrazol-3-yl)phenyl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2964650
CAS RN: 1211944-19-2
M. Wt: 295.36
InChI Key: IKKVOXVJKDHLHE-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(4-(1H-pyrazol-3-yl)phenyl)-3-(thiophen-2-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the acrylamide family, which is known for its diverse biological activities.

Scientific Research Applications

Synthesis and Structural Determination

The synthesis and structure determination of related acrylamide derivatives have been a subject of scientific investigation. For instance, the synthesis of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide was achieved through the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide under basic conditions in boiling ethanol. The structural characterization was conducted using NMR spectroscopy and single crystal X-ray diffraction, confirming the formation of the desired compound (Kariuki et al., 2022).

Applications in Material Science

Acrylamide derivatives have been utilized in the field of material science, particularly in the formation of functionalized cyclopentenes through catalytic asymmetric [3+2] cycloaddition reactions. These reactions involve acrylamides and result in regiospecific annulation products with significant yields and enantioselectivities, showcasing the potential of such compounds in synthesizing new materials with controlled properties (Han et al., 2011).

Liquid Crystalline Properties

The study of liquid crystalline properties of acrylamide derivatives has revealed the synthesis of mesogenic series containing 1,3,5-trisubstituted pyrazolone derivatives. These compounds exhibit enantiotropic nematic and smectic A mesophases, highlighting the influence of the pyrazolone ring system and acrylamide linkage on the mesomorphic behavior and thermal stability of the compounds. This research provides valuable insights into the design of liquid crystal materials with desirable properties (Thaker et al., 2013).

Fluorescent Probes

Novel pyrazoline-based fluorescent probes, such as N-(4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-acrylamide, have been developed for the selective detection of thiols. These probes exhibit high sensitivity and selectivity, with potential applications in biochemical and medical research for thiol detection in various biological systems (Zhang et al., 2015).

properties

IUPAC Name

(E)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c20-16(8-7-14-2-1-11-21-14)18-13-5-3-12(4-6-13)15-9-10-17-19-15/h1-11H,(H,17,19)(H,18,20)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKVOXVJKDHLHE-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NC2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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